molecular formula C11H9FO2 B160380 Ethyl 3-(4-fluorophenyl)propiolate CAS No. 1736-31-8

Ethyl 3-(4-fluorophenyl)propiolate

Cat. No.: B160380
CAS No.: 1736-31-8
M. Wt: 192.19 g/mol
InChI Key: APRILKFBGZRBKC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)propiolate is an organic compound with the molecular formula C11H9FO2. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a fluorophenyl group attached to a propiolate moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-fluorophenyl)propiolate can be synthesized through various methods. One common approach involves the reaction of ethyl propiolate with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol, and the product is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propiolate moiety into an alkene or alkane.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H9_{9}FO2_2
  • Molecular Weight : 196.19 g/mol
  • Functional Groups : Alkyne, Ester

The presence of the fluorine atom enhances the compound's electrophilic properties, making it an attractive intermediate in organic synthesis.

Organic Synthesis

Ethyl 3-(4-fluorophenyl)propiolate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of:

  • Pharmaceuticals : The compound is utilized in the synthesis of various therapeutic agents due to its ability to participate in multiple chemical reactions.
  • Agrochemicals : It is also employed in developing agricultural chemicals that require specific structural features for efficacy.

Biochemical Studies

In biological research, this compound is used as a probe in biochemical assays. Its interactions with enzymes and receptors are studied to understand:

  • Enzyme-Catalyzed Reactions : The compound can influence enzyme activity, providing insights into metabolic pathways.
  • Therapeutic Targets : Research often focuses on how this compound can inhibit or activate specific biological pathways, leading to potential therapeutic applications.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives are being explored for:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .
  • Antimalarial Properties : Research indicates that derivatives synthesized from this compound show promise in inhibiting the growth of malaria parasites such as Plasmodium falciparum .

Case Studies

  • Anticancer Activity Study : A recent study evaluated the cytotoxic effects of derivatives of this compound against U-87 glioblastoma cells and MDA-MB-231 breast cancer cells. Results indicated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics .
  • Synthesis of Antimalarial Agents : Researchers synthesized several derivatives from this compound and tested their efficacy against Plasmodium falciparum. Some compounds showed promising results in inhibiting parasite growth in vitro.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)propiolate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(4-fluorophenyl)propiolate can be compared with other similar compounds, such as:

    Ethyl 3-(4-chlorophenyl)propiolate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(4-bromophenyl)propiolate: Contains a bromine atom in place of fluorine.

    Ethyl 3-(4-methylphenyl)propiolate: Features a methyl group instead of a halogen.

These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the nature of the substituent on the phenyl ring. The presence of fluorine in this compound imparts unique electronic and steric effects, influencing its reactivity and interactions in various applications.

Biological Activity

Ethyl 3-(4-fluorophenyl)propiolate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, reactivity, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as an alkynoate , characterized by a carbon-carbon triple bond (alkyne) and an ester functional group. Its molecular formula is C11H9FO2C_{11}H_{9}FO_2, and it features a fluorinated phenyl group that enhances its electrophilic properties due to the electron-withdrawing effect of the fluorine atom.

Molecular Structure

  • Molecular Formula : C11H9FO2C_{11}H_{9}FO_2
  • Molecular Weight : 196.19 g/mol
  • Functional Groups : Alkyne, Ester

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. This method yields the compound with an efficiency of approximately 70-85%, depending on the reaction conditions employed.

Antioxidant Properties

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds related to this structure were tested using the DPPH radical scavenging method, demonstrating comparable efficacy to well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, derivatives showed increased cytotoxicity towards human glioblastoma (U-87) cells compared to triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results indicated that certain derivatives had cytotoxic effects exceeding those of conventional chemotherapeutic agents .

The biological activity of this compound can be attributed to its high reactivity due to the electron-deficient nature of the carbon-carbon triple bond. This reactivity facilitates nucleophilic attacks, making it a valuable intermediate in organic synthesis. The mechanism involves the formation of reactive intermediates that can interact with biological macromolecules, potentially leading to therapeutic effects or toxicity depending on the context .

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study involving various derivatives showed that some exhibited DPPH scavenging activities significantly higher than ascorbic acid, suggesting potential for development as antioxidant agents .
  • Cytotoxicity Testing :
    • In vitro assays revealed that specific derivatives of this compound were more effective against U-87 cells than MDA-MB-231 cells, indicating selective anticancer properties .
  • Synthesis and Characterization :
    • The compound was synthesized using established protocols, yielding high purity products characterized by NMR spectroscopy, confirming its structural integrity and suitability for further biological testing .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRILKFBGZRBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476058
Record name ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-31-8
Record name ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in analogy to Synthesis Communications (1989) 3:217-218. To a solution of triphenylphosphine oxide (3.77 g, 14 mmol) in 1,2-dichloroethane (42 mL) was added trifluoromethanesulfonic anhydride (2.25 mL, 14 mmol) dropwise at 0° C. and the grey suspension was stirred at 0° C. for 15 min. Then a solution of 3-(4-fluoro-phenyl)-3-oxo-propionic acid ethyl ester (2.85 g, 14 mmol) in 1,2-dichloroethane (14 mL) was added followed by a dropwise addition of triethylamine (3.78 mL, 28 mmol) at 0° C. The brown solution was refluxed for 2.5 h. After cooling the mixture was poured onto ice-water and the organic layer separated and washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 20% ethyl acetate in heptane) afforded the title compound (1.53 g, 59%) as a yellow solid. MS: m/e=193.2 [M+H]+.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
3.78 mL
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(4-fluorophenyl)propiolate
Ethyl 3-(4-fluorophenyl)propiolate
Ethyl 3-(4-fluorophenyl)propiolate
Ethyl 3-(4-fluorophenyl)propiolate
Ethyl 3-(4-fluorophenyl)propiolate
Ethyl 3-(4-fluorophenyl)propiolate

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